3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol
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Overview
Description
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . This compound is part of the pyrrolopyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and natural products .
Preparation Methods
The preparation of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves several synthetic routes. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step is catalyzed by Cs2CO3/DMSO, leading to the formation of the desired pyrrolopyrazine compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound exhibits antimicrobial, antiviral, and antifungal activities, making it useful in studying and developing new antibiotics and antiviral agents.
Medicine: Due to its antitumor and kinase inhibitory activities, it is explored for potential use in cancer therapy and as a treatment for other diseases involving kinase dysregulation.
Industry: The compound is used in the production of organic materials and natural products, contributing to the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with various molecular targets and pathways . The compound’s biological activities are attributed to its ability to bind to specific enzymes and receptors, inhibiting their function. For example, its kinase inhibitory activity is due to its binding to the ATP-binding site of kinases, preventing phosphorylation and subsequent signaling pathways. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol can be compared with other similar compounds in the pyrrolopyrazine family :
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: This compound exhibits similar antimicrobial and antioxidant activities but differs in its chemical structure and specific biological targets.
3-(2-Hydroxyethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol: This compound has a hydroxyethyl group instead of a methylpropyl group, leading to different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities .
Properties
CAS No. |
1222778-67-7 |
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Molecular Formula |
C11H22N2O |
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol |
InChI |
InChI=1S/C11H22N2O/c1-8(2)3-9-6-13-7-11(14)4-10(13)5-12-9/h8-12,14H,3-7H2,1-2H3 |
InChI Key |
CASLEHXZTHAYRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN2CC(CC2CN1)O |
Origin of Product |
United States |
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